![molecular formula C26H18ClFN4O3S B2498766 Methyl 3-[(7-Chlorchinolin-4-yl)amino]-2-[(3-Fluorphenyl)methylsulfanyl]-4-oxoquinazolin-7-carboxylat CAS No. 422279-64-9](/img/structure/B2498766.png)
Methyl 3-[(7-Chlorchinolin-4-yl)amino]-2-[(3-Fluorphenyl)methylsulfanyl]-4-oxoquinazolin-7-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a fluorophenyl group, and a quinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1.1 Anticancer Properties
The compound has shown promising anticancer activity in various studies. For instance, derivatives of quinazoline and quinoline have been evaluated for their ability to inhibit cancer cell proliferation. A study indicated that compounds with similar structures exhibited significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The structure–activity relationship (SAR) analysis suggested that the presence of the quinazoline scaffold plays a crucial role in enhancing anticancer activity by interacting with specific molecular targets in cancer cells.
1.2 Antibacterial Activity
In addition to anticancer properties, the compound has also been assessed for antibacterial efficacy. Research indicates that quinoline derivatives exhibit moderate activity against both Gram-positive and Gram-negative bacterial strains. The antibacterial evaluation of related compounds demonstrated their potential as therapeutic agents against bacterial infections, highlighting the versatility of this chemical class in drug development .
Case Studies
3.1 Case Study: Anticancer Activity Assessment
A notable case study involved testing a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates against HCT-116 and MCF-7 cell lines. The study revealed that compounds with structural similarities to methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate exhibited selective targeting capabilities towards cancer cells, suggesting their potential as candidates for further development in cancer therapy .
3.2 Case Study: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of quinoline derivatives, including those structurally related to methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate. The results indicated effective inhibition of bacterial growth, supporting the hypothesis that modifications of the quinoline structure can lead to enhanced antibacterial activity .
Wirkmechanismus
Target of Action
The primary target of Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate is the DNA gyrase of Mycobacterium tuberculosis . DNA gyrase is an enzyme that regulates DNA topology, making it a popular target for antibacterial therapy .
Mode of Action
Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate interacts with its target, the DNA gyrase, inhibiting its function . This interaction disrupts the normal functioning of the DNA gyrase, leading to changes in the DNA topology of the Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DNA gyrase by Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate affects the DNA replication and transcription pathways in Mycobacterium tuberculosis . The downstream effects of this disruption can lead to the death of the bacteria, thereby exerting its antibacterial effect .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target .
Result of Action
The result of the action of Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate is the inhibition of Mycobacterium tuberculosis growth . By inhibiting the DNA gyrase, the compound disrupts the normal functioning of the bacteria, leading to its death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Quinoline Moiety: This step involves the synthesis of the 7-chloroquinoline derivative through a series of reactions such as chlorination and cyclization.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via nucleophilic substitution reactions.
Formation of the Quinazoline Core: The quinazoline core is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can modify the quinoline and fluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinazoline and quinoline derivatives, which can be further functionalized for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib.
Uniqueness
Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its combined structural features of quinoline and quinazoline, along with the presence of a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on diverse research findings, including antitumor and antimicrobial properties.
Chemical Structure
The compound features several key structural components:
- Chloroquinoline moiety : Known for its antimalarial properties.
- Quinazoline backbone : Associated with various biological activities, including anticancer effects.
- Fluorophenyl and sulfanyl groups : These substituents may enhance the compound's pharmacological profile.
Antitumor Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT-116 (colon cancer)
Case Studies and Findings
-
In Vitro Studies :
- The compound showed promising results against MCF-7 cells with an IC50 value of approximately 11.94 µM, indicating a potent inhibitory effect comparable to standard chemotherapeutics like doxorubicin, which has an IC50 of 8.55 µM .
- Against HepG2 cells, the compound displayed an IC50 of 19.95 µM, suggesting moderate efficacy in liver cancer treatment .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial potential of the compound was also assessed. Various derivatives of quinoline and quinazoline have shown activity against bacterial and fungal pathogens.
Findings
- Antimicrobial Efficacy :
- Compounds similar to methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate exhibited moderate to high antimicrobial activity with IC50 values generally below 100 µM .
- Specific derivatives demonstrated enhanced activity against resistant strains of bacteria, indicating potential for development as new antimicrobial agents.
Data Summary
Eigenschaften
IUPAC Name |
methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClFN4O3S/c1-35-25(34)16-5-7-20-23(12-16)30-26(36-14-15-3-2-4-18(28)11-15)32(24(20)33)31-21-9-10-29-22-13-17(27)6-8-19(21)22/h2-13H,14H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKZAFKTEYSFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)NC4=C5C=CC(=CC5=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.